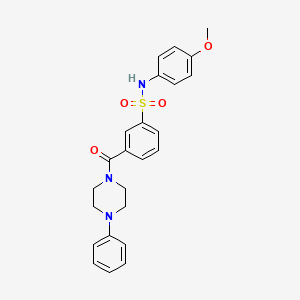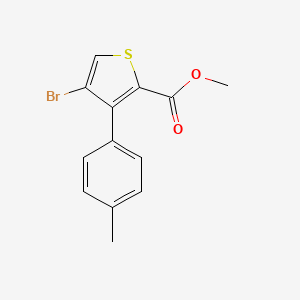
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family, characterized by its bromine and methyl groups attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Bromination: The starting material, 4-methylthiophene-2-carboxylate, undergoes bromination to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated thiophene is then subjected to Friedel-Crafts acylation to introduce the 4-methylphenyl group.
Methylation: Finally, methylation of the carboxylate group is performed to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding thiophene alcohol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Carboxylic Acid: Resulting from oxidation.
Thiophene Alcohol: Resulting from reduction.
Substituted Thiophene: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to natural compounds allows it to be used as a probe in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a substrate for the palladium-catalyzed formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-bromo-3-(3-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(2-methylphenyl)thiophene-2-carboxylate
Methyl 4-bromo-3-(4-ethylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and potential applications. The presence of the 4-methylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile synthetic routes, diverse chemical reactions, and broad applications make it a compound of great interest to researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C13H11BrO2S |
|---|---|
Peso molecular |
311.20 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2S/c1-8-3-5-9(6-4-8)11-10(14)7-17-12(11)13(15)16-2/h3-7H,1-2H3 |
Clave InChI |
IHVRPGLIFGLWAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(SC=C2Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

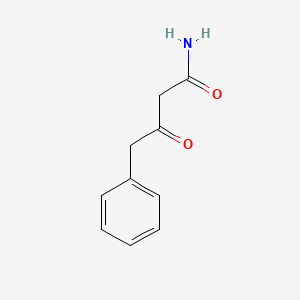
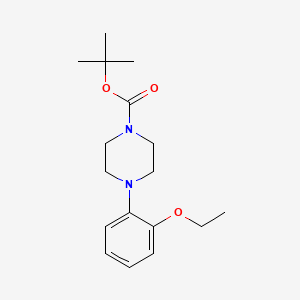
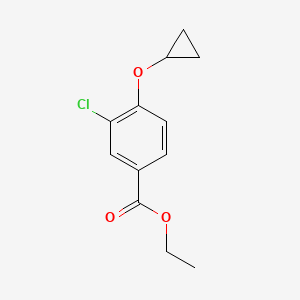

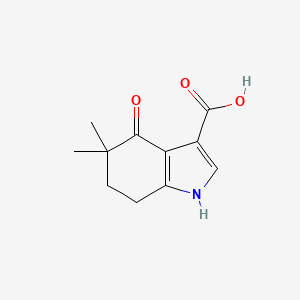
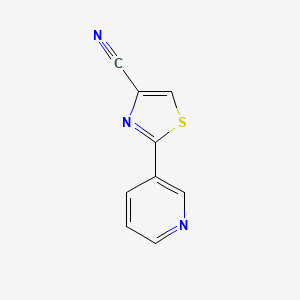

![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

